
2-Chloro-4-iodo-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-iodo-6-nitroaniline is a chemical compound with the CAS Number: 873386-86-8. It has a linear formula of C6H4ClIN2O2 . The compound is a solid and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 . This indicates the presence of chlorine, iodine, and a nitro group attached to an aniline ring.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 298.47 . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique
Anaerobic and Aerobic Degradation
- Anaerobic Degradation : Geobacter sp. KT7 and Thauera aromatica KT9, isolated from contaminated sediment, utilize 2-chloro-4-nitroaniline and its analogues as sole carbon and nitrogen sources under anaerobic conditions. This study reveals two parallel routes for substrate catabolism, demonstrating the potential for bioremediation of nitroaromatic compounds in the environment (H. D. Duc, 2019).
- Aerobic Degradation : Rhodococcus sp. strain MB-P1 degrades 2-chloro-4-nitroaniline under aerobic conditions, employing it as a sole carbon, nitrogen, and energy source. The degradation pathway involves the transformation of 2-chloro-4-nitroaniline to 4-amino-3-chlorophenol and subsequent metabolites, highlighting a novel pathway for the detoxification of nitroaromatic pollutants (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).
Crystal Structural Analysis
- Studies on the crystal structures of nitroaniline derivatives, including isomorphs of chloro and iodo nitroanilines, have identified continuous phase transitions and structural behaviors at different temperatures. These findings provide insights into the molecular interactions and potential applications in material science (J. Fábry, M. Dušek, P. Vanĕk, I. Rafalovskyi, J. Hlinka, J. Urban, 2014).
Synthesis and Chemical Applications
- Palladium-catalysed Carbonylation : 2-Iodoaniline derivatives, including those with nitro groups, have been used in palladium-catalysed carbonylation reactions to synthesize various compounds. This research highlights the versatility of these derivatives in organic synthesis, contributing to the development of new pharmaceuticals and materials (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).
Environmental Decontamination
- Graphene has been investigated for its ability to remove chloro-2-nitrophenol from aqueous solutions, demonstrating the potential of graphene-based materials in the decontamination of water from nitroaromatic pollutants. This research opens avenues for developing efficient nanosorbents for water purification processes (A. Mehrizad, P. Gharbani, 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Chloro-4-iodo-6-nitroaniline (2-C-4-I-6-NA) is a nitroaromatic compound . It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide
Biochemical Pathways
The degradation of 2-C-4-I-6-NA has been studied in Rhodococcus sp. strain MB-P1 under aerobic conditions . The strain MB-P1 utilizes 2-C-4-I-6-NA as the sole carbon, nitrogen, and energy source . The degradation of 2-C-4-I-6-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-I-6-NA-induced cells of strain MB-P1 transformed 2-C-4-I-6-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
strain MB-P1 results in the transformation of 2-C-4-I-6-NA to 4-A-3-CP and then to 6-CHQ .
Action Environment
The action of 2-C-4-I-6-NA can be influenced by various environmental factors. For instance, the degradation of 2-C-4-I-6-NA by Rhodococcus sp. strain MB-P1 occurs under aerobic conditions . Other factors such as temperature, pH, and the presence of other substances can also potentially influence the action, efficacy, and stability of 2-C-4-I-6-NA.
Propriétés
IUPAC Name |
2-chloro-4-iodo-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBOSXOBVKKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
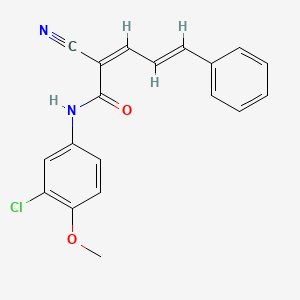
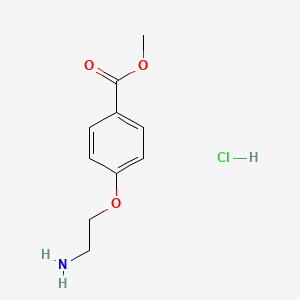


![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)
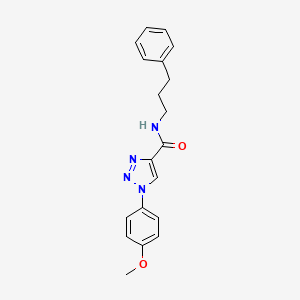
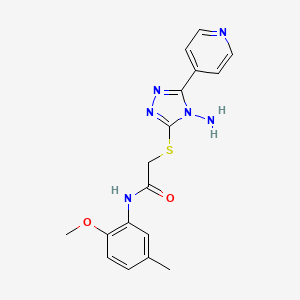
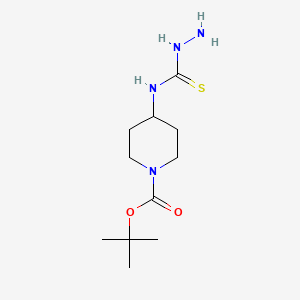
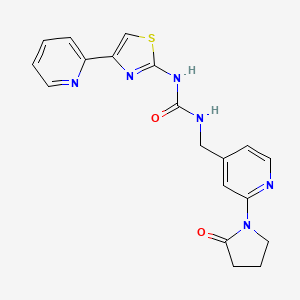
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
